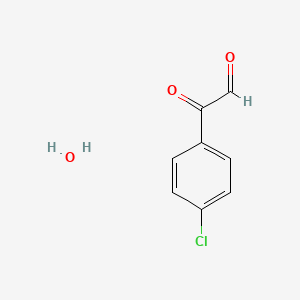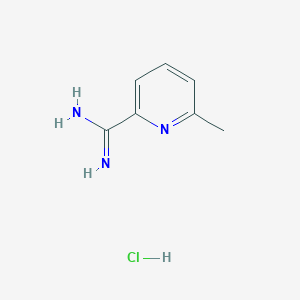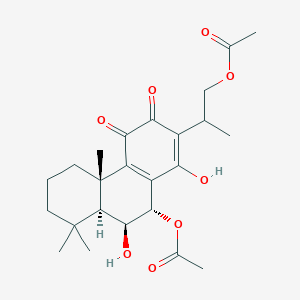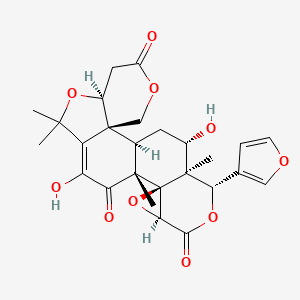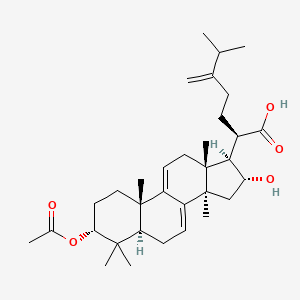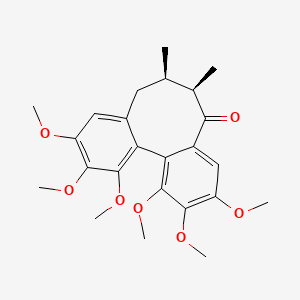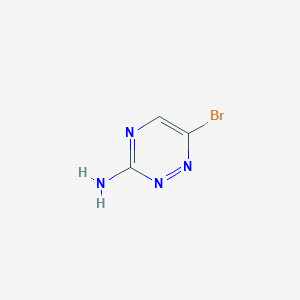
Delta3,2-Hydroxylbakuchiol
Vue d'ensemble
Description
Delta3,2-Hydroxylbakuchiol, also known as 13-Hydroxyisobakuchiol, is an analog of Bakuchiol isolated from Psoralea corylifolia (L.) . It is a potent monoamine transporter inhibitor, more selective for the dopamine transporter (DAT) and norepinephrine transporter (NET) than for the serotonin transporter (SERT) . It has potential for research in disorders such as Parkinson’s disease and depression .
Synthesis Analysis
The synthesis of this compound is a topic of ongoing research. A novel method for synthesizing this compound has been proposed, which particularly relates to an asymmetric synthesis method for this compound and analog compounds .Molecular Structure Analysis
This compound has a linear formula of C18H24O2 . Its IUPAC name is 4-((S,1E,5E)-7-hydroxy-3,7-dimethyl-3-vinylocta-1,5-dien-1-yl)phenol . The InChI code is 1S/C18H24O2/c1-5-18(4,13-6-12-17(2,3)20)14-11-15-7-9-16(19)10-8-15/h5-12,14,19-20H,1,13H2,2-4H3/b12-6+,14-11+/t18-/m1/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 272.39 . It is an oil-like substance . The compound is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Applications De Recherche Scientifique
Inhibition du transporteur de monoamine
Le 13-hydroxyisobakuchiol est un puissant inhibiteur du transporteur de monoamine . Il est plus sélectif pour le transporteur de dopamine (DAT) et le transporteur de noradrénaline (NET) que pour le transporteur de sérotonine (SERT) . Cette propriété en fait un candidat potentiel pour la recherche sur des troubles tels que la maladie de Parkinson et la dépression .
Effets neuroprotecteurs
Le Delta3,2-Hydroxylbakuchiol a été trouvé pour protéger les neurones dopaminergiques des dommages causés par le MPP(+) . Cet effet neuroprotecteur pourrait être bénéfique dans le traitement des troubles neurodégénératifs comme la maladie de Parkinson .
Propriétés anticancéreuses
Le bakuchiol, le composé parent du 13-hydroxyisobakuchiol, a été reconnu pour faciliter une multitude de propriétés biologiques telles que l'anticancéreux . En tant qu'analogue du bakuchiol, le 13-hydroxyisobakuchiol pourrait partager des propriétés anticancéreuses similaires .
Activité antioxydante
Le bakuchiol et ses analogues modifiés chimiquement, y compris le 13-hydroxyisobakuchiol, ont été trouvés pour posséder des propriétés antioxydantes . Les antioxydants sont essentiels pour neutraliser les radicaux libres nocifs dans le corps, ce qui peut prévenir diverses conditions de santé .
Effets estrogènes
Le bakuchiol s'est avéré avoir des effets estrogènes . En tant qu'analogue du bakuchiol, le 13-hydroxyisobakuchiol pourrait également posséder des propriétés estrogènes similaires .
Activité antimicrobienne
Le bakuchiol a été reconnu pour son activité antimicrobienne . Étant donné que le 13-hydroxyisobakuchiol est un analogue du bakuchiol, il pourrait également présenter des propriétés antimicrobiennes .
Propriétés protectrices du foie
Le bakuchiol s'est avéré avoir des propriétés protectrices du foie . En tant qu'analogue du bakuchiol, le 13-hydroxyisobakuchiol pourrait également avoir des propriétés protectrices du foie similaires .
Activités immunosuppressives
Le bakuchiol et ses analogues modifiés chimiquement, y compris le 13-hydroxyisobakuchiol, ont été reconnus pour faciliter des activités immunosuppressives . Cette propriété pourrait être bénéfique dans le traitement des maladies auto-immunes .
Mécanisme D'action
Delta3,2-Hydroxylbakuchiol, also known as 13-Hydroxyisobakuchiol, is a potent monoamine transporter inhibitor . This compound has been isolated from Psoralea corylifolia, a plant species in the Leguminosae family .
Target of Action
The primary targets of 13-Hydroxyisobakuchiol are the dopamine transporter (DAT) and the norepinephrine transporter (NET) . These transporters play crucial roles in the regulation of neurotransmitter signaling in the nervous system.
Mode of Action
13-Hydroxyisobakuchiol acts as an inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET) . It binds to these transporters and prevents them from reuptaking their respective neurotransmitters from the synaptic cleft, thereby increasing the concentration of these neurotransmitters in the synaptic cleft.
Biochemical Pathways
By inhibiting the reuptake of dopamine and norepinephrine, 13-Hydroxyisobakuchiol affects the monoaminergic system, which plays a key role in mood regulation, reward, and motor control .
Result of Action
The inhibition of DAT and NET by 13-Hydroxyisobakuchiol leads to an increase in the levels of dopamine and norepinephrine in the synaptic cleft . This can result in enhanced neurotransmission, which may have potential therapeutic effects for disorders such as Parkinson’s disease and depression .
Analyse Biochimique
Biochemical Properties
Delta3,2-Hydroxylbakuchiol plays a significant role in biochemical reactions as a potent monoamine transporter inhibitor. It is more selective for the dopamine transporter (DAT) with an IC50 of 0.58 μM and the norepinephrine transporter (NET) with an IC50 of 0.69 μM, compared to the serotonin transporter (SERT) with an IC50 of 312.02 μM . This selectivity suggests that this compound interacts primarily with dopamine and norepinephrine transporters, inhibiting their function and thereby increasing the levels of these neurotransmitters in the synaptic cleft. This interaction is crucial for its potential therapeutic effects in neurological disorders.
Cellular Effects
This compound influences various cellular processes, particularly in neuronal cells. By inhibiting the dopamine and norepinephrine transporters, it increases the availability of these neurotransmitters, which can enhance neuronal signaling and improve mood and motor functions. This compound has shown potential in modulating cell signaling pathways, gene expression, and cellular metabolism, particularly in the context of neurological health .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the dopamine and norepinephrine transporters, inhibiting their reuptake function. This inhibition leads to an increase in the extracellular concentrations of dopamine and norepinephrine, which can enhance neurotransmission and improve symptoms of neurological disorders. Additionally, this compound may influence gene expression related to neurotransmitter synthesis and degradation, further contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under recommended storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound can maintain its inhibitory effects on monoamine transporters, although the extent of its impact on cellular function may vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits dopamine and norepinephrine transporters, improving neurological function without significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential neurotoxicity and adverse impacts on other physiological systems . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in metabolic pathways related to monoamine neurotransmitters. It interacts with enzymes responsible for the synthesis and degradation of dopamine and norepinephrine, potentially altering metabolic flux and metabolite levels. This interaction can influence the overall balance of neurotransmitters in the brain, contributing to its therapeutic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through interactions with monoamine transporters. It binds to dopamine and norepinephrine transporters, facilitating its accumulation in neuronal tissues. This selective distribution is essential for its targeted effects on neurotransmitter levels and neuronal function .
Subcellular Localization
This compound is localized primarily in the synaptic cleft, where it interacts with monoamine transporters. This subcellular localization is crucial for its inhibitory effects on dopamine and norepinephrine reuptake. Additionally, post-translational modifications and targeting signals may direct this compound to specific neuronal compartments, enhancing its therapeutic potential .
Propriétés
IUPAC Name |
4-[(1E,3S,5E)-3-ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dienyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-5-18(4,13-6-12-17(2,3)20)14-11-15-7-9-16(19)10-8-15/h5-12,14,19-20H,1,13H2,2-4H3/b12-6+,14-11+/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYDEXUROYEYFL-CEAFDCLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=CCC(C)(C=C)C=CC1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C/C=C/C(C)(C)O)(C=C)/C=C/C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



